DBCO-PEG4-Desthiobiotin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

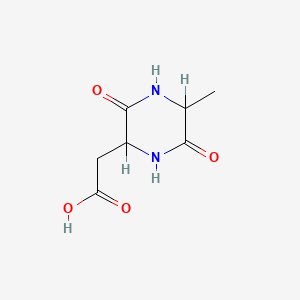

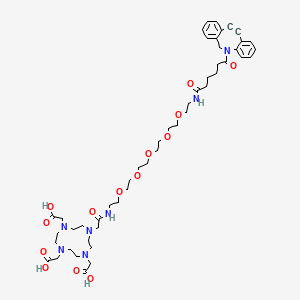

DBCO-PEG4-Desthiobiotin is a single-ring, sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but less affinity than biotin. PEG Linkers may be useful in the development of antibody drug conjugates.

Applications De Recherche Scientifique

Affinity Recovery in Lentivirus

DBCO-PEG4-Desthiobiotin has been applied in affinity recovery of lentiviruses. Using a desthiobiotin-tagging approach, lentiviral vectors have been metabolically produced for efficient envelope-independent, single-step affinity purification. This process demonstrates significant potential in scalable production of viral vectors for clinical gene therapy (Chen et al., 2010).

Tumor Targeting and Therapy

In cancer therapy, a multifunctional theranostic nanoplatform has been developed using this compound. This platform effectively integrates chemotherapy, photothermal therapy, and gene therapy, demonstrating significant enhancements in antitumor efficacy with minimal systemic toxicity (Li et al., 2018).

Cartilage Tissue Engineering

This compound plays a role in cartilage tissue engineering. It has been used in bioorthogonal reactions for the development of in situ cross-linkable hyaluronic acid hydrogels. These hydrogels have shown great potential in supporting cell survival and regeneration of cartilaginous tissue, which is crucial for injectable scaffolds in tissue engineering (Han et al., 2018).

siRNA Delivery for Tumor Cell Killing

This compound has been employed in the development of folate-bearing formulations for selective internalization of siRNA into tumor cells. This approach significantly enhances the efficacy of siRNA/1106/DBCO2-ss2-PEG24-FolA lipopolyplexes in intratumoral delivery and tumor cell killing, showing promise in cancer treatment (Klein et al., 2018).

Gene Delivery Vehicles

Research has also focused on the development of novel poly(ethylene glycol)‐based vehicles for gene delivery. This compound-functionalized vehicles have demonstrated efficiency in condensing DNA and facilitating gene transfection with higher cell viability compared to other carriers (Schmieder et al., 2007).

Fuel Desulfurization

In the field of fuel desulfurization, this compound has been part of the exploration for deep extraction of sulfur compounds from fuels. This contributes to the development of cleaner fuel technologies (Lima et al., 2018).

Propriétés

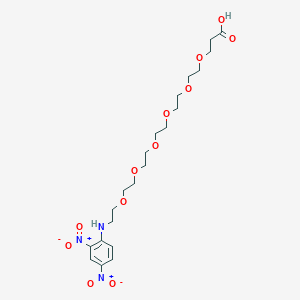

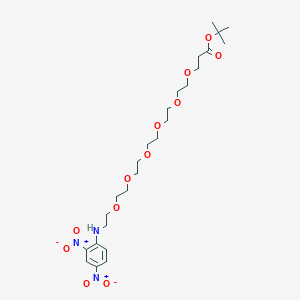

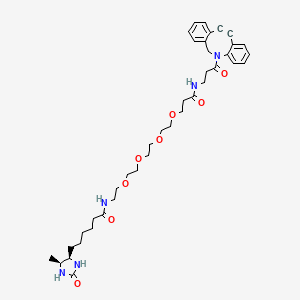

Formule moléculaire |

C39H53N5O8 |

|---|---|

Poids moléculaire |

719.88 |

Nom IUPAC |

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |

InChI |

InChI=1S/C39H53N5O8/c1-30-34(43-39(48)42-30)12-3-2-4-14-36(45)41-20-22-50-24-26-52-28-27-51-25-23-49-21-18-37(46)40-19-17-38(47)44-29-33-11-6-5-9-31(33)15-16-32-10-7-8-13-35(32)44/h5-11,13,30,34H,2-4,12,14,17-29H2,1H3,(H,40,46)(H,41,45)(H2,42,43,48)/t30-,34+/m0/s1 |

Clé InChI |

RLLRLVMWDMAIJT-BFGHFXMOSA-N |

SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DBCO-PEG4-Desthiobiotin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(10Z,14Z)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,20,21,22,23,24-hexahydroporphyrin-2-yl]propanoic acid](/img/structure/B1192573.png)